

What is the chemical structure of Aminoacetamidine dihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aminoacetamidine dihydrochloride

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Aminoacetamidine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Aminoacetamidine Dihydrochloride**, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of specific data for the dihydrochloride salt, this guide focuses on the core chemical entity, 2-aminoethanimidamide, and leverages data from its closely related dihydrobromide salt to provide a comprehensive profile.

Chemical Structure and Identification

The chemical structure of the core molecule, 2-aminoethanimidamide (also known as 2-amino-acetamidine), is characterized by an acetamidine group with a primary amine substituent on the methyl group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers.

IUPAC Name: 2-aminoethanimidamide;dihydrochloride CAS Number: 82102-87-2 Parent Compound CAS: 27757-71-7 (2-aminoethanimidamide)

The structure of the protonated form as the dihydrochloride salt is as follows:



Physicochemical Properties

Quantitative data for **Aminoacetamidine Dihydrochloride** is not readily available in the public domain. The following table summarizes the known physicochemical properties of the closely related and well-documented Aminoacetamidine Dihydrobromide (CAS: 69816-37-1), which is expected to have similar properties to the dihydrochloride salt, with the primary difference being the molecular weight.

Property	Value	Citation
Molecular Formula	C2H9Br2N3	
Molecular Weight	234.92 g/mol	_
Melting Point	227-232 °C	[1][2]
Solubility	Slightly soluble in DMSO and Water	[1][2]
Appearance	Pale Yellow to Light Brown Solid	[1][2]
Storage Temperature	-20°C	[1][2]

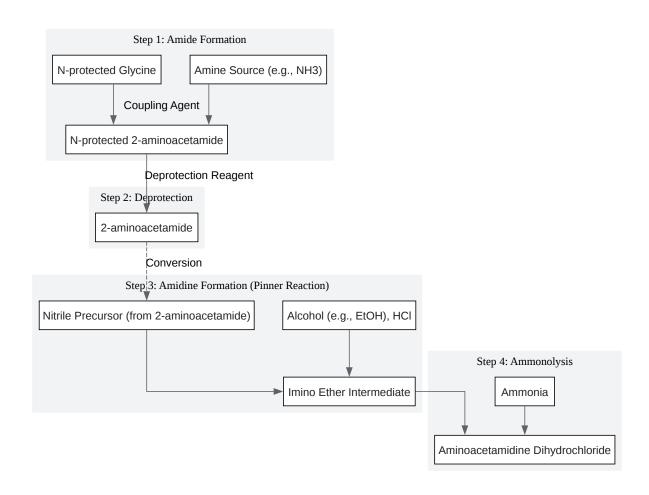
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Aminoacetamidine Dihydrochloride** is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the preparation of related aminoacetamide and amidine derivatives. A common approach involves the amination of a suitable precursor followed by conversion to the amidine.

Illustrative Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from a protected glycine derivative. This workflow is based on analogous reactions reported for similar compounds and serves as a representative guide.[3][4]





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A plausible synthetic workflow for **Aminoacetamidine Dihydrochloride**.

General Experimental Considerations:



- Step 1: Amide Formation: An N-protected glycine, such as Boc-glycine or Cbz-glycine, can be reacted with an ammonia source in the presence of a coupling agent (e.g., DCC, HATU) to form the corresponding N-protected 2-aminoacetamide.[3]
- Step 2: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield 2-aminoacetamide.
- Step 3 & 4: Pinner Reaction and Ammonolysis: A more direct, albeit potentially challenging route for amidine synthesis is the Pinner reaction. This would involve the conversion of the amide to a nitrile, which is then treated with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride. Subsequent treatment of this intermediate with ammonia would yield the target aminoacetamidine, which can then be isolated as the dihydrochloride salt.

Note: These steps are illustrative and would require significant optimization and characterization at each stage. Researchers should consult the primary literature for detailed procedures on related transformations.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action data for **Aminoacetamidine Dihydrochloride** are not well-established in the scientific literature. However, the broader class of acetamide derivatives is known to exhibit a wide range of pharmacological activities.[5]

Acetamide-containing compounds have been investigated for their potential as:

- Anti-inflammatory agents[6]
- Antimicrobial agents[7]
- Analgesics[8]
- Anticonvulsants[5]

The biological effects of these molecules are highly dependent on the overall molecular structure and the nature of other functional groups present. The presence of the highly basic



amidine group in aminoacetamidine suggests it may interact with biological targets that have negatively charged residues or pockets.

Further research is required to elucidate the specific biological profile of **Aminoacetamidine Dihydrochloride**. Initial screening in relevant biological assays would be a necessary first step to determine its potential therapeutic applications.

Conclusion

Aminoacetamidine Dihydrochloride is a small molecule with a well-defined chemical structure. While specific experimental data, particularly regarding its synthesis and biological activity, are sparse, its structural relationship to other pharmacologically active acetamide and amidine derivatives suggests it may be of interest for further investigation. This guide provides a foundational understanding of its chemical properties, based on its dihydrobromide salt, and outlines a plausible synthetic strategy to encourage further research into this compound. Researchers are advised to use the information presented herein as a starting point for their own detailed experimental investigations.

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- To cite this document: BenchChem. [What is the chemical structure of Aminoacetamidine dihydrochloride?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2979834#what-is-the-chemical-structure-of-aminoacetamidine-dihydrochloride]

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